molecular formula C13H20O3 B12685292 Methyl 2-methyl-5-(1-methylvinyl)-3-oxocyclohexaneacetate CAS No. 95873-42-0

Methyl 2-methyl-5-(1-methylvinyl)-3-oxocyclohexaneacetate

Katalognummer: B12685292
CAS-Nummer: 95873-42-0
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: WUMWBENNYNYNCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-methyl-5-(1-methylvinyl)-3-oxocyclohexaneacetate is an organic compound with a complex structure that includes a cyclohexane ring, a methyl group, and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-(1-methylvinyl)-3-oxocyclohexaneacetate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclohexanone derivative followed by esterification. The reaction conditions often require the use of strong bases and acids to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-methyl-5-(1-methylvinyl)-3-oxocyclohexaneacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the ester group into an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 2-methyl-5-(1-methylvinyl)-3-oxocyclohexaneacetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl 2-methyl-5-(1-methylvinyl)-3-oxocyclohexaneacetate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, ultimately affecting cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenol, 2-methyl-5-(1-methylethyl): This compound has a similar structure but lacks the ester functional group.

    Methylcyclohexene: This compound has a similar cyclohexane ring but different substituents.

Uniqueness

Methyl 2-methyl-5-(1-methylvinyl)-3-oxocyclohexaneacetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

95873-42-0

Molekularformel

C13H20O3

Molekulargewicht

224.30 g/mol

IUPAC-Name

methyl 2-(2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexyl)acetate

InChI

InChI=1S/C13H20O3/c1-8(2)10-5-11(7-13(15)16-4)9(3)12(14)6-10/h9-11H,1,5-7H2,2-4H3

InChI-Schlüssel

WUMWBENNYNYNCU-UHFFFAOYSA-N

Kanonische SMILES

CC1C(CC(CC1=O)C(=C)C)CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.